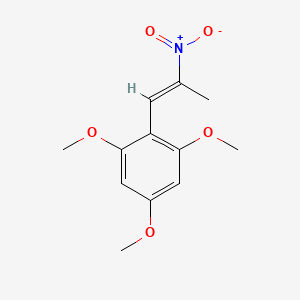

1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene

Übersicht

Beschreibung

1,3,5-Trimethoxy-2-(2-nitro-1-propen-1-yl)benzene is a chemical compound that belongs to the class of organic compounds known as nitroalkenes. It's a derivative of benzene where three methoxy groups and one nitropropenyl group are substituted onto the benzene ring. This compound is of interest due to its potential as a precursor to various chemical derivatives and for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene derivatives can be achieved through a versatile synthesis approach. Dauzonne and Royer (1986) reported a convenient one-step procedure for synthesizing 1-aryl-2-nitro-3-(3, 4, 5-trimethoxyphenyl)propenes by reacting 1, 2, 3-trimethoxy-5-(2-nitroethyl)benzene with aromatic or heterocyclic aldehydes. This method provides a pathway to produce new mescaline derivatives, showcasing the compound's role as a versatile precursor in organic synthesis (Dauzonne & Royer, 1986).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene has been studied through various methods, including X-ray crystallography. For example, the structure of 1,3,5-tris (trimethylstannyl) benzene, which shares structural similarities, was determined by gas-phase electron diffraction. This study provides insight into the bond lengths and angles within such compounds, crucial for understanding the electronic and spatial configuration that influences their reactivity and properties (Schultz et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene derivatives is influenced by the presence of electron-withdrawing and electron-donating groups. Peng et al. (2016) highlighted the role of strong electron-withdrawing substituents in enhancing anionophoric activity, a property that could be relevant for understanding the reactivity of nitropropenyl derivatives (Peng et al., 2016).

Wissenschaftliche Forschungsanwendungen

Molecular Electronics

Research by Chen et al. (1999) on a molecule containing a nitroamine redox center highlighted its use in electronic devices, demonstrating negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This study suggests potential applications in the development of molecular electronics with high switching ratios (Chen, Reed, Rawlett, & Tour, 1999).

Green Chemistry

Bellachioma et al. (2008) explored solvent-free conditions to synthesize 4-aryl-3-cyano-hexahydro-4H-1,2-benzoxazine-2-oxides, showcasing an environmentally friendly approach to chemical synthesis that emphasizes regio- and diastereoselectivity without the need for work-up procedures (Bellachioma, Castrica, Fringuelli, Pizzo, & Vaccaro, 2008).

Catalysis

Zhao et al. (2013) introduced a new copper-based metal-organic framework that acts as an efficient and recyclable heterogeneous catalyst for the enamination of β-ketoesters. This research opens pathways for using metal-organic frameworks in selective organic transformations with high yield and selectivity (Zhao, Deng, Ma, Ji, & Wang, 2013).

Anion Transport

Peng et al. (2016) found that 1,3-bis(benzimidazol-2-yl)benzene derivatives exhibit significant anionophoric activity, enhanced by electron-withdrawing substituents. This research has implications for designing new materials for anion transport and separation technologies (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

Magnetic Properties

Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) by Fujita et al. (1996) discussed its antiferromagnetic exchange interaction, providing insights into the magnetic properties of molecular materials based on nitroxide radicals (Fujita, Tanaka, Suemune, Koga, Matsuda, & Iwamura, 1996).

Coordination Chemistry

Tikhonova et al. (2007) described the complexation of cyclic trimeric perfluoro-o-phenylenemercury with nitro compounds, highlighting the unique binding modes and structural features of coordination complexes involving nitroaromatic compounds. This research contributes to the understanding of anticrown complexation and its potential applications (Tikhonova, Tugashov, Dolgushin, Yakovenko, Petrovskii, Furin, Zaraisky, & Shur, 2007).

Eigenschaften

IUPAC Name |

1,3,5-trimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(13(14)15)5-10-11(17-3)6-9(16-2)7-12(10)18-4/h5-7H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPSFFLFSUERST-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1OC)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=C(C=C1OC)OC)OC)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trimethoxyphenyl)-2-nitropropene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)